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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B12308972 Get Quote

For Immediate Release

This guide offers a detailed comparative analysis of Sophoraflavanone H and its synthesized

diastereomer, tailored for researchers, scientists, and professionals in drug development.

Sophoraflavanone H, a complex polyphenol isolated from Sophora moorcroftiana, has

emerged as a promising candidate for antimicrobial and antitumor drug development due to its

unique hybrid structure, combining a flavanone and a 2,3-diaryl-2,3-dihydrobenzofuran moiety.

[1][2][3] This document provides a comprehensive overview of their synthesis, physicochemical

properties, and known biological activities, supported by detailed experimental data and

methodologies to facilitate further research and development.

Comparative Physicochemical and Spectroscopic
Data
The total synthesis of naturally occurring (-)-Sophoraflavanone H (1) and its diastereomer (2)

has enabled the definitive confirmation of their absolute configurations and provided distinct

materials for comparative studies.[1][2] The key structural difference between these

diastereomers lies in the stereochemistry at the C-7''' and C-8''' positions of the

dihydrobenzofuran ring. The spectral data summarized below highlights the subtle but distinct

differences that arise from this stereochemical variation.
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Property
(-)-Sophoraflavanone H
(Natural)

Diastereomer of
Sophoraflavanone H

Systematic Name
(2''S,7'''R,8'''R)-

Sophoraflavanone H

(2''S,7'''S,8'''S)-

Sophoraflavanone H

Optical Rotation [α]D²⁵ -105 (c 0.25, MeOH) [α]D²⁵ +18 (c 0.25, MeOH)

¹H NMR (Selected)
δ 5.05 (1H, d, J = 5.0 Hz, H-

8''')

δ 4.81 (1H, d, J = 9.5 Hz, H-

8''')

δ 4.60 (1H, d, J = 5.0 Hz, H-

7''')

δ 5.37 (1H, d, J = 9.5 Hz, H-

7''')

¹³C NMR (Selected) δ 89.2 (C-7''') δ 88.0 (C-7''')

δ 54.4 (C-8''') δ 54.9 (C-8''')

Appearance Pale yellow amorphous solid Pale yellow amorphous solid

Note: NMR data is selected to highlight key differences. Full spectral data is available in the

supporting information of the source publication.[1]

Comparative Biological Activity
While both diastereomers have been successfully synthesized, comprehensive comparative

biological testing has not been reported in the literature. However, studies on naturally

occurring Sophoraflavanone H have revealed its significant biological potential.[4] Data for its

synthesized diastereomer is not currently available.
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Biological Assay
Sophoraflavanone H
(Natural)

Diastereomer of
Sophoraflavanone H

Cytotoxicity (CC₅₀)

- HSC-2 (Human Oral SCC) > 200 µg/mL Data Not Available

- HSG (Human Salivary Gland) > 200 µg/mL Data Not Available

Antimicrobial (MIC)

- S. aureus FDA 209P 25 µg/mL Data Not Available

- E. coli NIHJ > 100 µg/mL Data Not Available

- C. albicans IFM 40009 > 100 µg/mL Data Not Available

Anti-HIV Activity (EC₅₀) > 100 µg/mL Data Not Available

Data sourced from Shirataki et al.[4]

Experimental Protocols
The successful synthesis and separation of Sophoraflavanone H diastereomers are critical for

their study. The following protocols are summarized from the work by Murakami et al.[1][2]

Total Synthesis and Diastereomer Formation
The total synthesis is a multi-step process. A key step involves the Rh-catalyzed C-H insertion

to form the dihydrobenzofuran ring, followed by an oxy-Michael reaction to construct the

flavanone moiety. The final diastereomers are obtained after a cyclization reaction which

produces a separable mixture of the two diastereomers.

Diastereomer Separation Protocol
The separation of the two diastereomers is achieved using High-Performance Liquid

Chromatography (HPLC).

Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A chiral stationary phase column is typically used for separating stereoisomers. The

specific column used was a CHIRALPAK® IC column (20 x 250 mm).

Mobile Phase: A mixture of Hexane/Isopropanol (7/3, v/v).

Flow Rate: 7.0 mL/min.

Detection: UV at 280 nm.

Elution Order: The diastereomer of Sophoraflavanone H elutes first, followed by the natural

(-)-Sophoraflavanone H.

Structural Elucidation
The absolute configuration of the synthesized natural product was confirmed by a combination

of techniques:

X-ray Crystallography: Single-crystal X-ray analysis of a synthetic intermediate was used to

definitively establish the relative and absolute stereochemistry.[1]

Circular Dichroism (CD) Spectroscopy: The CD spectrum of the synthesized natural product

was compared with that of the isolated natural compound to confirm the absolute

configuration.[1][2]

NMR Spectroscopy: ¹H and ¹³C NMR spectra were used to determine the connectivity and

relative stereochemistry of the diastereomers. Key differences in chemical shifts and

coupling constants (as noted in Table 1) are used to distinguish between the two isomers.

Visualizing the Process and Mechanism
To better illustrate the experimental logic and potential mechanism of action, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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